4-硝基苯基氨基甲酸酯

概述

描述

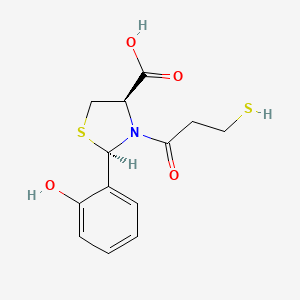

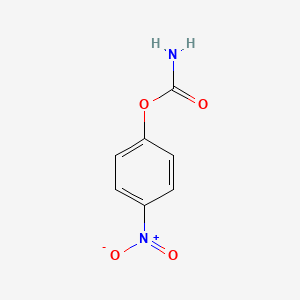

4-Nitrophenyl carbamate is a chemical compound with the molecular formula C7H6N2O4 . It is used in various chemical reactions and has been studied for its potential applications in different fields .

Synthesis Analysis

A series of new carbamates of 4-nitrophenylchloroformate were synthesized in a simple nucleophilic substitution reaction . The products were characterized by IR, NMR, Mass spectra, and CHN analysis .

Molecular Structure Analysis

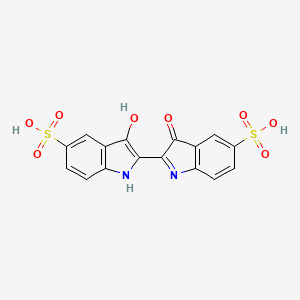

The molecular structure of 4-Nitrophenyl carbamate consists of 7 carbon atoms, 6 hydrogen atoms, 2 nitrogen atoms, and 4 oxygen atoms . The average mass of the molecule is 182.133 Da and the monoisotopic mass is 182.032761 Da .

Chemical Reactions Analysis

4-Nitrophenyl carbamate has been involved in various chemical reactions. For instance, new carbamates of 4-nitrophenylchloroformate were synthesized in a simple nucleophilic substitution reaction . In another study, 4-nitrophenyl carbonates and carbamates were used as base-labile protecting group strategies .

Physical And Chemical Properties Analysis

The molecular formula of 4-Nitrophenyl carbamate is C7H6N2O4 . It has an average mass of 182.133 Da and a monoisotopic mass of 182.032761 Da .

科学研究应用

化学和分子相互作用

- Smiles 重排:4-硝基苯基 N-羟基氨基甲酸酯在碱性溶液中表现出独特的行为,发生 Smiles 重排,产生 4-硝基苯氧离子 and N-羧基-4-硝基苯氧胺。一硝基苯衍生物的螺环迈森海默络合物在这个过程中形成瞬态中间体 (Fitzgerald, Blakeley, & Zerner, 1984)。

有机合成

- 光敏保护基:N-甲基-N-(邻硝基苯基)氨基甲酸酯,一种变体,已被确定为有效的可光解醇保护基。这些基团通过化学偶联引入,并且可以通过质子溶剂中的光解干净地脱除保护 (Loudwig & Goeldner, 2001)。

生物偶联和药物开发

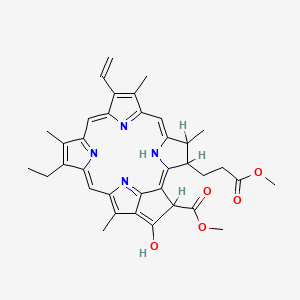

- 用于肽连接的卟啉衍生物:4-硝基苯基氨基甲酸酯的衍生物已用于创建中卟啉的单功能亲电和亲核衍生物。这些化合物与肽衍生物有效偶联,可用于靶向治疗的开发 (Matthews, Pouton, & Threadgill, 1995)。

生物还原前药

- 还原引发的片段化用于药物递送:4-硝基苄基氨基甲酸酯已被评估为生物还原药物中触发剂的潜力。这些化合物在还原后片段化释放胺基毒素,在靶向药物递送系统中显示出潜力 (Hay, Sykes, Denny, & O'Connor, 1999)。

新型合成方法

- 抗癌药物仑伐替尼的合成:4-硝基苯基环丙基氨基甲酸酯已被用作抗癌药物仑伐替尼合成中的新型合成子。该方法展示了 4-硝基苯基氨基甲酸酯衍生物在药物合成中的用途 (Sadineni 等,2020)。

作用机制

While the specific mechanism of action for 4-Nitrophenyl carbamate is not explicitly mentioned in the search results, carbamates in general are known to serve biological systems in a wide spectrum of metabolic pathways . For instance, a carbamate derived from the aminoimidazole is an intermediate in the biosynthesis of inosine .

安全和危害

When handling 4-Nitrophenyl carbamate, it’s important to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended . Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

未来方向

Future research could focus on the use of 4-nitrophenyl carbonates and carbamates as orthogonal base-labile protecting group strategies . These protecting groups are relatively stable in aqueous and acidic solution yet cleaved and irreversibly decarboxylated in mild basic conditions . This could open up new possibilities for their use in organic synthesis .

属性

IUPAC Name |

(4-nitrophenyl) carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O4/c8-7(10)13-6-3-1-5(2-4-6)9(11)12/h1-4H,(H2,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHFKWIKCUHNXAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])OC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60958730 | |

| Record name | 4-Nitrophenyl hydrogen carbonimidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60958730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Nitrophenyl carbamate | |

CAS RN |

37689-86-4 | |

| Record name | 4-Nitrophenylcarbamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037689864 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Nitrophenyl hydrogen carbonimidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60958730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Phenyl-1-(6,7,8,9-tetrahydrobenzo[g][1,3]benzodioxol-6-ylmethyl)pyrrolidine](/img/structure/B1210194.png)